![molecular formula C15H17NO B4540528 2-[3-(dimethylamino)-2-propen-1-ylidene]-3,4-dihydro-1(2H)-naphthalenone CAS No. 56567-56-7](/img/structure/B4540528.png)
2-[3-(dimethylamino)-2-propen-1-ylidene]-3,4-dihydro-1(2H)-naphthalenone
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions that aim to incorporate dimethylamino groups into naphthalene derivatives. These synthesis processes often involve multistep reactions, including the use of fluorophores and other functional groups to achieve the desired chemical structure (Jacobson et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[3-(dimethylamino)-2-propen-1-ylidene]-3,4-dihydro-1(2H)-naphthalenone often reveals interesting features such as planar arrangements between dimethylamino and naphthalenyl moieties and out-of-plane arrangements for other groups. These structures can be determined using techniques such as X-ray crystallography (Jacobson et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of dimethylamino groups and the naphthalene core. These compounds can participate in various chemical reactions, including interactions with solvents, which can significantly affect their photophysical properties (Moreno Cerezo et al., 2001).
Physical Properties Analysis
The physical properties of compounds like 2-[3-(dimethylamino)-2-propen-1-ylidene]-3,4-dihydro-1(2H)-naphthalenone, such as solubility, melting point, and crystalline structure, can be studied through experimental methods. These properties are crucial for understanding the compound's behavior in different environments and applications (Pyżalska et al., 1983).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of these compounds. Studies have shown that the introduction of dimethylamino groups can enhance the fluorescence properties and binding affinities of naphthalene derivatives, making them useful in various scientific and industrial applications (Fa et al., 2015).
properties
IUPAC Name |
(2Z)-2-[(E)-3-(dimethylamino)prop-2-enylidene]-3,4-dihydronaphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)11-5-7-13-10-9-12-6-3-4-8-14(12)15(13)17/h3-8,11H,9-10H2,1-2H3/b11-5+,13-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXDCKOSCNEUJF-RKLIXYOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=C1CCC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C\1/CCC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chembrdg-BB 5214970 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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